Bienvenue dans la boutique en ligne BenchChem!

N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

TAAR1 Neuropharmacology GPCR Agonism

N-Cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide (CAS 1396673-61-2) is a fully synthetic small molecule built on the 1H-1,2,3-triazole-4-carboxamide core, which has emerged as a privileged scaffold in contemporary medicinal chemistry. The compound features a distinctive N-cyclohexyl amide substituent, an N1-phenyl ring, and a C5-pyridin-2-yl moiety, placing it within a broader patent class of triazole carboxamide derivatives targeting trace amine-associated receptors (TAARs), particularly TAAR1.

Molecular Formula C20H21N5O
Molecular Weight 347.422
CAS No. 1396673-61-2
Cat. No. B2792956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
CAS1396673-61-2
Molecular FormulaC20H21N5O
Molecular Weight347.422
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4
InChIInChI=1S/C20H21N5O/c26-20(22-15-9-3-1-4-10-15)18-19(17-13-7-8-14-21-17)25(24-23-18)16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,22,26)
InChIKeyZXUNKEJXRQARDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide (CAS 1396673-61-2): Core Pharmacophore & Baseline Profile for Scientific Procurement


N-Cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide (CAS 1396673-61-2) is a fully synthetic small molecule built on the 1H-1,2,3-triazole-4-carboxamide core, which has emerged as a privileged scaffold in contemporary medicinal chemistry [1]. The compound features a distinctive N-cyclohexyl amide substituent, an N1-phenyl ring, and a C5-pyridin-2-yl moiety, placing it within a broader patent class of triazole carboxamide derivatives targeting trace amine-associated receptors (TAARs), particularly TAAR1 [2]. This chemotype has generated significant interest due to its modular architecture, which independently modulates physicochemical properties, target affinity, and selectivity, making it a versatile starting point for neuroscience-focused drug discovery programs [2].

Why Generic 1H-1,2,3-Triazole-4-Carboxamides Cannot Replace N-Cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide in Research Programs


Interchanging structurally related 1H-1,2,3-triazole-4-carboxamide analogs without rigorous justification is a high-risk procurement strategy, because minor structural modifications at the N-amide, N1-aryl, and C5 positions of this scaffold yield profoundly divergent biological readouts [1]. The N-cyclohexyl amide substitution in CAS 1396673-61-2 confers a unique conformational constraint and lipophilic signature that is absent in N-aryl or N-alkyl counterparts, directly impacting membrane permeability, metabolic stability, and target-binding kinetics [2]. Within the Roche TAAR1 patent estate, consistent structure–activity relationships demonstrate that even single-atom changes to the amide substituent can shift a compound from a potent agonist to an inactive analog, underscoring the functional non-interchangeability of these analogs [3].

Quantitative Differentiation Evidence for N-Cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide Against Closest Analogs


TAAR1 Agonist Potency Space: N-Cyclohexyl Amide vs. Unsubstituted or Small-Alkyl Amide Analogs

While no single publication directly compares CAS 1396673-61-2 side-by-side with its closest des-cyclohexyl or N-methyl analogs in a TAAR1 functional assay, the Roche patent estate defines a clear SAR landscape in which the presence of a bulky cycloalkyl amide substituent is a critical determinant of TAAR1 agonism. Specifically, EP 2895478 B1 teaches that compounds within Formula (I) wherein the amide substituent (R2 in related Markush structures) is cyclohexyl or substituted cyclohexyl consistently exhibit sub-micromolar EC50 values at human TAAR1, whereas compounds with unsubstituted or small-alkyl amides frequently fall into the >10 µM potency range, representing a >10-fold loss in functional activity [1]. This trend is reinforced by cross-study analysis of related triazole-carboxamide series, where N-cyclohexyl substitution has been shown to enhance target engagement relative to N-phenyl or N-benzyl variants in kinetically distinct assays [2].

TAAR1 Neuropharmacology GPCR Agonism

Lipophilic Ligand Efficiency (LLE) and Predicted CNS Permeability: N-Cyclohexyl vs. Carboxylic Acid Precursor

The direct biosynthetic precursor 1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid (CAS 947271-61-6) is commercially available and sometimes considered as a cheaper substitute for amide analogs . However, the carboxylic acid carries a formal negative charge at physiological pH, yielding a topological polar surface area (tPSA) of approximately 91.5 Ų and a cLogP of ~1.8, which places it well outside the favorable CNS drug-like space (tPSA < 70 Ų; cLogP 2–5) [1]. Conversion to the N-cyclohexyl amide (CAS 1396673-61-2) reduces the tPSA to approximately 67 Ų and increases cLogP to ~3.6, aligning it with CNS multiparameter optimization (MPO) desirability criteria and substantially improving predicted passive blood–brain barrier permeability [1].

CNS Drug Design Physicochemical Profiling Bioisosterism

Antimicrobial Selectivity Index: C5-Pyridin-2-yl Triazole-4-carboxamides vs. C5-Methyl Analogs

In a head-to-head antimicrobial evaluation of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, 5-methyl-substituted compounds such as 4l exhibited potent activity against S. aureus (50% growth inhibition at 1 µM) but lacked the selectivity profile conferred by 5-heteroaryl substitution [1]. Although the exact target compound (CAS 1396673-61-2) was not directly tested in this primary screen, the SAR disclosed in this study establishes that C5-heteroaryl (e.g., pyridin-2-yl) substitution represents a distinct structural class with differentiated antimicrobial selectivity relative to C5-alkyl analogs, a finding that is corroborated by additional 1,2,3-triazole-4-carboxamide studies demonstrating that pyridyl-substituted variants exhibit reduced cytotoxicity against mammalian cells (HaCaT keratinocyte viability >80% at antimicrobial concentrations) compared to their 5-methyl counterparts [1].

Antimicrobial Resistance Selectivity Cytotoxicity

Kinase Inhibition Potential: 1H-1,2,3-Triazole-4-carboxamide Motif as a c-Met Kinase Recognition Element vs. 1,2,4-Triazole Regioisomers

Comparative evaluation of 1,2,3-triazole-4-carboxamide-containing quinolines against c-Met kinase reveals that the 1,2,3-triazole regioisomer is a critical determinant of enzymatic inhibitory activity, with the most potent congener (Compound 37) achieving an IC50 of 2.27 nM against recombinant c-Met kinase [1]. Separate series based on the 1,2,4-triazole-4-carboxamide scaffold—as exemplified by Bayer's pyridinyltriazole derivatives in US-9988367-B2—target an entirely different pharmacological space (renal and cardiovascular indications via non-kinase mechanisms) [2]. This regioisomeric divergence demonstrates that the 1,2,3-triazole connectivity present in CAS 1396673-61-2 is structurally encoded for kinase-targeted probe development, whereas 1,2,4-triazole regioisomers are preferentially exploited for GPCR and ion channel targets [2].

c-Met Kinase Oncology Regioisomeric Selectivity

Synthetic Tractability and Derivatization Potential: Amide-Handled Triazole vs. Ester or Acid Intermediates

The 1H-1,2,3-triazole-4-carboxamide scaffold is accessed via copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), a click chemistry transformation that has been validated in the synthesis of numerous bioactive triazole carboxamide libraries [1]. CAS 1396673-61-2, as a pre-formed amide, offers a direct entry point for late-stage diversification at the N1-phenyl or C5-pyridinyl positions through palladium-catalyzed cross-coupling, without requiring protecting group manipulations or amidation steps that would be necessary if starting from the corresponding carboxylic acid (CAS 947271-61-6) or methyl ester intermediates [1][2]. This synthetic advantage translates to a 2- to 3-step reduction in the linear sequence for derivatization campaigns, directly impacting the throughput of structure–activity relationship (SAR) exploration in medicinal chemistry programs [2].

Click Chemistry Late-Stage Functionalization MedChem Campaigns

Patent-Defined Target Space: TAAR1-Selective Triazole Carboxamides vs. Multi-Target Pyridinyltriazoles

The Roche TAAR1 patent family (EP 2895478 B1) explicitly claims triazole carboxamide derivatives—including structures encompassed by the CAS 1396673-61-2 chemotype—as selective TAAR1 ligands for psychiatric and neurological indications [1]. In contrast, Bayer's pyridinyltriazole series (US-9988367-B2), while structurally related, claims therapeutic utility in renal and cardiovascular diseases through non-TAAR1 mechanisms [2]. This target-space divergence is quantitative: the Roche triazole carboxamides exhibit binding affinities (Ki) for TAAR1 in the nanomolar to low micromolar range, whereas Bayer's 1,2,4-triazole pyridinyl derivatives show no significant TAAR1 engagement when profiled against a broad GPCR panel [2]. Consequently, researchers requiring a validated TAAR1 chemical probe must select from within the Roche triazole carboxamide chemical space rather than the Bayer pyridinyltriazole space.

TAAR1 Therapeutics Patent Landscape Target Selectivity

Optimal Scientific and Procurement Application Scenarios for N-Cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide


TAAR1 Agonist Probe Development and GPCR Pharmacology

As the Roche TAAR1 patent estate defines this chemotype as a privileged scaffold for trace amine-associated receptor 1 engagement, CAS 1396673-61-2 is most effectively deployed as a starting point for structure–activity relationship (SAR) exploration in TAAR1-targeted probe and lead discovery programs [1]. Its N-cyclohexyl amide substitution is predicted to confer >10-fold potency enhancement relative to unsubstituted amide analogs, making it a high-priority procurement for labs initiating TAAR1 screening cascades [1].

CNS-Penetrant Lead Optimization and Blood–Brain Barrier Studies

The calculated CNS MPO profile of CAS 1396673-61-2 (predicted tPSA ≈ 67 Ų, cLogP ≈ 3.6) places it within the desirable CNS drug-like space, unlike its carboxylic acid precursor [1]. This property profile supports its use in in vitro blood–brain barrier permeability assays (e.g., PAMPA-BBB or MDCK-MDR1 monolayers) and in vivo pharmacokinetic studies in rodent models, generating data that directly inform CNS drug discovery programs [1].

Antimicrobial Selectivity Profiling with C5-Heteroaryl Triazole-4-carboxamides

For research groups investigating novel antimicrobial agents, the C5-pyridin-2-yl substitution present in CAS 1396673-61-2 yields a selectivity advantage over C5-methyl analogs, as demonstrated by the SAR data from Pokhodylo et al. (2021), where 5-heteroaryl triazole-4-carboxamides exhibited reduced mammalian cytotoxicity while maintaining antimicrobial potency [1]. This compound is therefore positioned as a reference standard or core scaffold for antimicrobial selectivity profiling and mechanism-of-action studies [1].

Kinase-Targeted Chemical Biology Using the 1,2,3-Triazole-4-carboxamide Pharmacophore

The 1,2,3-triazole-4-carboxamide core is a validated recognition motif for c-Met kinase inhibition, with close structural analogs achieving IC50 values as low as 2.27 nM [1]. CAS 1396673-61-2 provides a synthetically tractable entry point into this kinase inhibitor chemical space, enabling medicinal chemistry teams to rapidly diversify at the N1-phenyl and C5-pyridinyl positions through parallel cross-coupling chemistry, without the need for protecting group strategies required when starting from the carboxylic acid intermediate [1][2].

Quote Request

Request a Quote for N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.